S-Phosphocysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

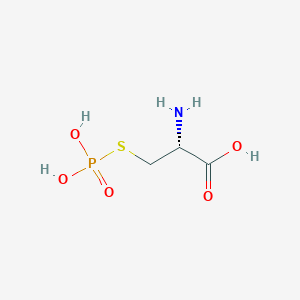

S-Phosphocysteine: is a phosphorylated derivative of the amino acid cysteine. It is a small molecule that belongs to the class of organic compounds known as L-cysteine-S-conjugates. This compound is characterized by the presence of a thiophosphate group attached to the sulfur atom of cysteine. This compound plays a significant role in various biological processes, particularly in the regulation of protein function through post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of S-Phosphocysteine typically involves the phosphorylation of cysteine residues. One common method includes the reduction of disulfide-bridged proteins followed by alkylation of cysteine with (3-acrylamidopropyl)trimethyl-ammonium chloride (APTA). This is followed by beta-elimination in aqueous barium hydroxide to yield modified polypeptides containing dehydroalanine residues. The conjugate addition of thiophosphoric acid to these residues results in the formation of this compound .

Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process may be optimized for higher yield and purity through advanced techniques in chemical engineering and bioprocessing.

Chemical Reactions Analysis

Types of Reactions: : S-Phosphocysteine undergoes various chemical reactions, including:

Oxidation: The thiophosphate group can be oxidized under specific conditions.

Reduction: Reduction reactions can target the sulfur atom in the thiophosphate group.

Substitution: The thiophosphate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of thiophosphate-containing compounds .

Scientific Research Applications

S-Phosphocysteine has several scientific research applications, including:

Chemistry: Used as a model compound to study phosphorylation and its effects on protein structure and function.

Biology: Plays a role in the regulation of cellular processes through post-translational modifications of proteins.

Medicine: Investigated for its potential therapeutic applications in diseases where protein phosphorylation is dysregulated.

Mechanism of Action

The mechanism of action of S-Phosphocysteine involves its role as a post-translational modification in proteins. It is part of the phosphoenolpyruvate-dependent sugar phosphotransferase system, which catalyzes the phosphorylation of incoming sugar substrates. This modification can alter the activity, stability, and interactions of proteins, thereby regulating various cellular processes. The molecular targets include enzymes and transporters involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- O-Phosphoserine

- O-Phosphothreonine

- O-Phosphotyrosine

- N1-Phosphotryptophan

- O-Phosphohydroxylysine

- O-Phosphohydroxyproline

Comparison: : S-Phosphocysteine is unique due to the presence of a thiophosphate group attached to the sulfur atom of cysteine, whereas other phosphorylated amino acids typically have phosphate groups attached to oxygen or nitrogen atoms. This unique structure imparts distinct chemical properties and biological functions to this compound, making it a valuable compound for studying protein phosphorylation and its effects .

Biological Activity

S-Phosphocysteine (pCys) is an important post-translational modification that plays significant roles in various biological processes, particularly in signaling pathways and enzyme catalysis. This article reviews the biological activity of this compound, focusing on its mechanisms, physiological implications, and recent research findings.

Overview of this compound

This compound is formed when a phosphate group is covalently attached to the sulfur atom of cysteine residues in proteins. This modification can influence protein function, stability, and interactions, making it a critical component in cellular signaling and metabolic pathways. The formation of this compound often occurs through enzyme-catalyzed reactions, particularly in the context of phosphoenolpyruvate (PEP)-dependent systems, where it acts as a transient intermediate in carbohydrate transport processes .

- Enzyme-Catalyzed Reactions :

- Signal Transduction :

- Protein Stability and Function :

Biological Significance

This compound plays a critical role in several physiological processes:

- Metabolic Regulation : It is involved in regulating metabolic pathways by modulating enzyme activities that are essential for energy production and nutrient transport.

- Cellular Signaling : As a reversible modification, this compound can act as a molecular switch, toggling between active and inactive states in response to cellular signals.

- Disease Implications : Dysregulation of this compound levels has been linked to various diseases, including cancer, where it may influence tumor growth and metastasis through altered signaling pathways .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- A study demonstrated that phosphorylation on cysteine residues is more prevalent than previously recognized, suggesting its significant role in regulating gene expression and bacterial virulence factors .

- Investigations into cysteine phosphorylation methodologies have revealed advanced techniques for detecting S-phosphorylated peptides using mass spectrometry, enhancing our understanding of its biological implications .

Case Studies

- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) :

- PRL-CNNM Pathway :

Data Table: Summary of Key Findings on this compound

Properties

CAS No. |

115562-30-6 |

|---|---|

Molecular Formula |

C3H8NO5PS |

Molecular Weight |

201.14 g/mol |

IUPAC Name |

(2R)-2-amino-3-phosphonosulfanylpropanoic acid |

InChI |

InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |

InChI Key |

MNEMQJJMDDZXRO-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)SP(=O)(O)O |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SP(=O)(O)O |

Canonical SMILES |

C(C(C(=O)O)N)SP(=O)(O)O |

Key on ui other cas no. |

115562-30-6 |

Synonyms |

S-phosphocysteine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.